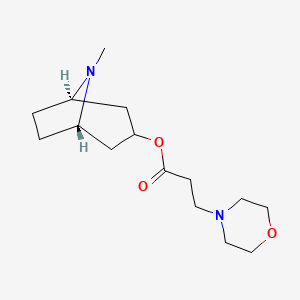

LK 11

描述

属性

CAS 编号 |

74143-01-4 |

|---|---|

分子式 |

C15H26N2O3 |

分子量 |

282.38 g/mol |

IUPAC 名称 |

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-morpholin-4-ylpropanoate |

InChI |

InChI=1S/C15H26N2O3/c1-16-12-2-3-13(16)11-14(10-12)20-15(18)4-5-17-6-8-19-9-7-17/h12-14H,2-11H2,1H3/t12-,13+,14? |

InChI 键 |

JBICFMQWCKPGRR-PBWFPOADSA-N |

手性 SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)CCN3CCOCC3 |

规范 SMILES |

CN1C2CCC1CC(C2)OC(=O)CCN3CCOCC3 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

(5-nitroisoquinolin-1-yl)methylene-N-hydroxy-N'-aminoguanidine LK 11 LK-11 |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the STK11/LKB1 Signaling Pathway in Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

The serine/threonine kinase 11 (STK11), also known as liver kinase B1 (LKB1), is a master kinase that plays a pivotal role in cellular metabolism, polarity, and growth control, acting as a critical tumor suppressor.[1][2][3] Germline mutations in STK11 are the cause of Peutz-Jeghers Syndrome, a hereditary disorder characterized by an increased predisposition to cancer.[1][4] Somatic inactivation of LKB1 is frequently observed in various sporadic cancers, notably in non-small cell lung cancer (NSCLC), where it is associated with aggressive tumor phenotypes and resistance to certain therapies.[5][6] This technical guide provides a comprehensive overview of the STK11/LKB1 signaling pathway, its dysregulation in cancer, and its implications for therapeutic development. We present quantitative data on mutation frequencies, detailed experimental protocols for studying the pathway, and visual diagrams to elucidate complex signaling cascades and workflows.

The Core STK11/LKB1 Signaling Pathway

LKB1 is a constitutively active kinase that functions as a master upstream regulator of the AMP-activated protein kinase (AMPK) family of kinases.[3][7] The full-length human LKB1 protein consists of an N-terminal domain, a central kinase domain, and a C-terminal regulatory domain.[2] For its activation and cytoplasmic localization, LKB1 forms a heterotrimeric complex with the pseudokinase STE20-related adaptor protein (STRAD) and the scaffolding protein Mouse protein 25 (MO25).[4][7]

The canonical LKB1 signaling cascade is initiated in response to cellular stress, particularly an increase in the AMP/ATP ratio, which signifies low energy status.[7][8] Under such conditions, LKB1 phosphorylates and activates the catalytic α-subunit of AMPK at threonine 172 (Thr172).[9] Activated AMPK, a central energy sensor, then phosphorylates a multitude of downstream targets to restore energy homeostasis by switching off anabolic processes and promoting catabolic pathways.[10][11]

Beyond AMPK, LKB1 is a master kinase that phosphorylates and activates 12 other AMPK-related kinases, including the salt-inducible kinases (SIKs) and microtubule affinity-regulating kinases (MARKs), thereby extending its regulatory influence over various cellular functions.[1][12]

Role of STK11/LKB1 in Cancer

LKB1 functions as a bona fide tumor suppressor, and its inactivation is a key event in the development and progression of various cancers.[1][4][10] The tumor-suppressive functions of LKB1 are multifaceted and primarily mediated through its downstream effectors.

Metabolic Reprogramming

A hallmark of cancer cells is altered metabolism, often characterized by increased aerobic glycolysis (the Warburg effect).[2] LKB1, through AMPK, acts as a critical brake on anabolic processes.[7][10] Loss of LKB1 function leads to the deregulation of AMPK and subsequent hyperactivation of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[1][13] This results in a metabolic shift towards glycolysis, increased protein and lipid synthesis, and enhanced cell growth and proliferation.[1][2][10] LKB1-deficient tumors often exhibit increased glucose uptake and lactate production.[10] For instance, re-expression of LKB1 in the LKB1-deficient A549 lung cancer cell line was shown to reduce the extracellular acidification rate (ECAR), a measure of glycolysis, by approximately 20%.[14]

Cell Growth and Proliferation

By activating AMPK, LKB1 inhibits the mTORC1 pathway, a central regulator of cell growth.[13][15] AMPK phosphorylates and activates TSC2 and also phosphorylates Raptor, both of which are negative regulators of mTORC1.[1][16] Consequently, loss of LKB1 leads to unchecked mTORC1 activity, promoting protein synthesis and cell proliferation.[17][18] Furthermore, the LKB1-SIK-CRTC signaling axis plays a role in suppressing cell proliferation by inhibiting CREB-mediated transcription programs that are pro-proliferative.[2][19]

Cell Polarity and Metastasis

LKB1 is crucial for establishing and maintaining cell polarity.[4][7] LKB1 deficiency can disrupt epithelial cell polarity, which can contribute to an increased invasive and migratory ability of cancer cells.[4] The LKB1/AMPK pathway regulates tumor invasion and metastasis through various signaling pathways, including TGF-β, NF-κB, and AKT.[4] Inactivation of LKB1 has been linked to enhanced metastasis in several cancer types.[13][15]

Quantitative Data on STK11/LKB1 in Cancer

Mutation Frequencies

STK11 alterations, including mutations and deletions, are found across a range of solid tumors.[13] The prevalence of these alterations varies significantly by cancer type.

| Cancer Type | Prevalence of STK11/LKB1 Alterations (%) | Co-mutation with KRAS (%) | Reference(s) |

| Non-Small Cell Lung Cancer (NSCLC) | 17 - 23 | High frequency of co-occurrence | [5] |

| Lung Adenocarcinoma (LUAD) | 8 - 21 | ~7% | [6][13] |

| Lung Squamous Cell Carcinoma (SqCC) | 1.5 - 5 | - | [13] |

| Cervical Cancer | ~8.6 | - | [2] |

| Breast Cancer | ~8 | - | [13] |

| Head and Neck Cancer | ~7 | - | [13] |

| Overall Solid Tumors | ~3.04 (in a large cohort) | - | [20] |

Table 1: Prevalence of STK11/LKB1 alterations in various cancer types.

Impact on Clinical Outcomes

STK11 mutations, particularly in the context of co-occurring KRAS mutations in NSCLC (termed "KL" tumors), are associated with an aggressive clinical course and poor prognosis.[5][12]

| Cancer Subtype (LUAD) | Clinical Outcome Metric | Finding | P-value | Reference(s) |

| KRAS-mutant, STK11-mutant (KL) | Objective Response Rate to PD-1 Blockade | 7.4% | < 0.001 | [12][21] |

| KRAS-mutant, TP53-mutant (KP) | Objective Response Rate to PD-1 Blockade | 35.7% | < 0.001 | [12][21] |

| KRAS-mutant only (K-only) | Objective Response Rate to PD-1 Blockade | 28.6% | < 0.001 | [12][21] |

| KRAS-mutant, STK11-mutant (KL) | Progression-Free Survival with PD-1 Blockade | Shorter vs. STK11-wildtype | < 0.001 | [12][21] |

| KRAS-mutant, STK11-mutant (KL) | Overall Survival with PD-1 Blockade | Shorter vs. STK11-wildtype | 0.0015 | [12][21] |

| Stage III NSCLC with STK11 mutation | Locoregional Failure Rate (post-radiotherapy) | Significantly higher vs. STK11-wildtype | - | [5] |

| Stage III NSCLC with STK11 mutation | Disease-Free & Overall Survival (post-radiotherapy) | Shorter vs. STK11-wildtype | - | [5] |

Table 2: Impact of STK11/LKB1 mutations on clinical outcomes in lung adenocarcinoma.

Therapeutic Implications

The mutational status of STK11 has significant implications for cancer therapy.

Resistance to Immunotherapy

One of the most striking findings is the association of STK11/LKB1 loss with primary resistance to PD-1/PD-L1 checkpoint inhibitors in KRAS-mutant NSCLC.[12][21] LKB1 inactivation is linked to an immunosuppressive tumor microenvironment, characterized by reduced T-cell infiltration and lower PD-L1 expression.[2][22] This "cold" tumor microenvironment is thought to be a major driver of immunotherapy resistance.[23]

Targeting LKB1-Deficient Cancers

As LKB1 is a tumor suppressor, its loss of function cannot be directly targeted with inhibitors.[24] Therapeutic strategies therefore focus on exploiting the vulnerabilities created by LKB1 deficiency.[22][25]

-

mTOR Inhibitors: Given the hyperactivation of mTORC1 in LKB1-deficient cells, mTOR inhibitors like everolimus have shown promise in preclinical models and early clinical trials.[1][6]

-

Metabolic Targeting: The metabolic reprogramming induced by LKB1 loss presents therapeutic opportunities. For example, glutaminase inhibitors are being investigated to target the altered glutamine metabolism in these tumors.[5][6]

-

Targeting Downstream Effectors: Research is ongoing to identify and target other critical downstream kinases or pathways that become essential for survival in LKB1-mutant cancers.[26]

Key Experimental Protocols

Immunohistochemistry (IHC) for LKB1 Detection

This protocol is used to assess LKB1 protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections. Loss of LKB1 staining can serve as a surrogate for inactivating mutations.

Methodology:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Rehydrate through graded alcohols: 100% ethanol (2 changes, 3 minutes each), 95% ethanol (2 minutes), 70% ethanol (2 minutes).

-

Rinse in distilled water.

-

-

Antigen Retrieval:

-

Staining:

-

Wash sections in wash buffer (e.g., TBS with 0.05% Tween-20) for 5 minutes.[27]

-

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

-

Rinse with wash buffer.

-

Apply a blocking solution (e.g., 5% normal goat serum in TBS) for 1 hour at room temperature to prevent non-specific antibody binding.[27]

-

Incubate with a primary antibody against LKB1/STK11 (e.g., rabbit monoclonal, diluted as per manufacturer's recommendation, such as 1:1000) overnight at 4°C.[29]

-

Wash sections in wash buffer (3 changes, 5 minutes each).[27]

-

Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.[27]

-

Wash sections in wash buffer (3 changes, 5 minutes each).[27]

-

Incubate with a streptavidin-HRP reagent for 30 minutes at room temperature.[27]

-

Wash sections in wash buffer (3 changes, 5 minutes each).[27]

-

-

Detection and Visualization:

-

Interpretation:

-

Score staining as positive/intact (cytoplasmic staining in tumor cells) or negative/lost (complete loss of cytoplasmic staining in tumor cells with intact staining in internal controls like stromal cells).[29]

-

Western Blot for Phosphorylated AMPK (p-AMPK)

This protocol is used to quantify the activation state of AMPK by detecting its phosphorylation at Threonine 172.

Methodology:

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS.[9]

-

Lyse cells in a lysis buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.[9] A common lysis buffer is RIPA buffer.

-

Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.[30]

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[30]

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification and Sample Preparation:

-

SDS-PAGE and Transfer:

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in TBST.[31] (Note: Avoid milk as a blocking agent as it contains phosphoproteins that can increase background).

-

Incubate the membrane with a primary antibody specific for phospho-AMPKα (Thr172) (e.g., rabbit anti-p-AMPK, 1:1000 dilution) overnight at 4°C.[9]

-

Wash the membrane three times for 10 minutes each with TBST.[9]

-

Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[9]

-

Wash the membrane three times for 10 minutes each with TBST.[9]

-

-

Detection and Analysis:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.[9]

-

Capture the chemiluminescent signal using an imaging system.[9]

-

Quantify band intensities using densitometry software.

-

To normalize, the membrane can be stripped and re-probed with an antibody for total AMPKα to determine the ratio of phosphorylated to total protein.[30][32]

-

Conclusion

The STK11/LKB1 signaling pathway is a central hub in the regulation of cellular metabolism and growth, and its inactivation is a significant driver in a variety of cancers. Understanding the molecular consequences of LKB1 loss is crucial for developing novel therapeutic strategies. The association of LKB1 deficiency with an aggressive clinical phenotype and resistance to immunotherapy highlights the urgent need for targeted approaches for this patient population. The experimental protocols and data presented in this guide provide a framework for researchers and drug developers to investigate this critical tumor suppressor pathway and to identify and validate new therapeutic targets for LKB1-mutant cancers.

References

- 1. Frontiers | The role of STK11/LKB1 in cancer biology: implications for ovarian tumorigenesis and progression [frontiersin.org]

- 2. The role of STK11/LKB1 in cancer biology: implications for ovarian tumorigenesis and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the LKB1 Tumor Suppressor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Unraveling the Role of STK11/LKB1 in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Frontiers | The Tumor Suppressor Kinase LKB1: Metabolic Nexus [frontiersin.org]

- 11. Recent Progress on Liver Kinase B1 (LKB1): Expression, Regulation, Downstream Signaling and Cancer Suppressive Function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. STK11/LKB1 Modulation of the Immune Response in Lung Cancer: From Biology to Therapeutic Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. [PDF] Dysregulation of mTOR activity through LKB1 inactivation | Semantic Scholar [semanticscholar.org]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. aacrjournals.org [aacrjournals.org]

- 20. targetedonc.com [targetedonc.com]

- 21. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 22. Targeting LKB1/STK11-mutant cancer: distinct metabolism, microenvironment, and therapeutic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. LKB1: Can We Target an Hidden Target? Focus on NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 25. scholars.northwestern.edu [scholars.northwestern.edu]

- 26. Insights into targeting LKB1 in tumorigenesis | EurekAlert! [eurekalert.org]

- 27. resources.bio-techne.com [resources.bio-techne.com]

- 28. LKB1 Loss Assessed by Immunohistochemistry as a Prognostic Marker to First-Line Therapy in Advanced Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 29. STK11 (LKB1) Immunohistochemistry is a Sensitive and Specific Marker for STK11 Adnexal Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 30. benchchem.com [benchchem.com]

- 31. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 32. bio-rad-antibodies.com [bio-rad-antibodies.com]

The Role of the STK11 Gene in Peutz-Jeghers Syndrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peutz-Jeghers syndrome (PJS) is an autosomal dominant inherited disorder characterized by the development of hamartomatous polyps in the gastrointestinal tract and mucocutaneous hyperpigmentation. Germline mutations in the serine/threonine kinase 11 (STK11) gene, also known as liver kinase B1 (LKB1), are the primary cause of PJS. This technical guide provides an in-depth overview of the critical role of the STK11 gene in the pathogenesis of PJS. It details the molecular functions of the STK11 protein, the signaling pathways it governs, and the genotype-phenotype correlations observed in patients. Furthermore, this document outlines key experimental methodologies for studying STK11 and presents quantitative data on mutation types and associated cancer risks to support further research and therapeutic development.

Introduction to Peutz-Jeghers Syndrome and the STK11 Gene

Peutz-Jeghers syndrome is a rare disorder with an estimated incidence of 1 in 50,000 to 1 in 200,000 live births.[1][2] The clinical diagnosis of PJS is established when an individual presents with two of the following three criteria: at least two histologically confirmed PJS-type hamartomatous polyps, mucocutaneous hyperpigmentation of the mouth, nostrils, eyes, genitalia, or fingers, and a family history of PJS.[1]

The causative gene, STK11, located on chromosome 19p13.3, was identified in 1998.[3] It functions as a tumor suppressor gene, and its protein product, STK11, is a master serine/threonine kinase that plays a pivotal role in regulating cell growth, metabolism, and polarity.[3][4] Germline mutations in STK11 are detected in a significant majority of PJS patients, leading to a loss of its tumor suppressor function and the subsequent development of the characteristic features of the syndrome.[1][5]

Molecular Biology of STK11

The STK11 gene consists of nine coding exons and one non-coding exon, encoding a 433-amino acid protein.[1] The STK11 protein is ubiquitously expressed in human tissues and is comprised of an N-terminal non-catalytic domain, a central kinase domain, and a C-terminal regulatory domain. For its activation, STK11 forms a heterotrimeric complex with the pseudokinase STE20-related adaptor (STRAD) and the scaffolding protein mouse protein 25 (MO25).[6][7] This complex formation is crucial for the cytoplasmic localization and catalytic activity of STK11.

Key Signaling Pathways Regulated by STK11

STK11 is a central node in several critical signaling pathways that control cellular homeostasis. Its tumor suppressor function is primarily mediated through the activation of AMP-activated protein kinase (AMPK) and other AMPK-related kinases.

The LKB1-AMPK-mTOR Pathway

Under conditions of low cellular energy (high AMP:ATP ratio), STK11 phosphorylates and activates AMPK.[4][6][8] Activated AMPK, in turn, phosphorylates and activates the tuberous sclerosis complex (TSC1/TSC2), which then inhibits the small GTPase Rheb. This leads to the downregulation of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway.[8][9][10] The mTORC1 pathway is a key regulator of protein synthesis, cell growth, and proliferation.[9] Inactivation of STK11 in PJS leads to the dysregulation of this pathway, resulting in uncontrolled cell growth and the formation of hamartomas.[11]

Cell Polarity and Proliferation

STK11 is also a key regulator of cell polarity.[3] It phosphorylates and activates several AMPK-related kinases, including the microtubule affinity-regulating kinases (MARKs), which are involved in establishing and maintaining cell polarity.[6] Loss of STK11 function disrupts epithelial cell polarity, which is a critical step in the development of polyps and cancer. Furthermore, STK11 can inhibit cell proliferation through AMPK-independent mechanisms, for instance by regulating the activity of the transcriptional co-activator YAP.[12]

STK11 Mutations in Peutz-Jeghers Syndrome

A wide spectrum of mutations in the STK11 gene has been identified in PJS patients. These mutations are distributed throughout the gene and include nonsense, frameshift, missense, and splice-site mutations, as well as large deletions.

Genotype-Phenotype Correlations

Studies have suggested a correlation between the type of STK11 mutation and the clinical severity of PJS.[13][14] Truncating mutations (nonsense and frameshift) are often associated with a more severe phenotype, characterized by an earlier age of onset of symptoms and a higher risk of cancer compared to individuals with missense mutations.[13][15] However, significant phenotypic variability exists even within families carrying the same mutation, suggesting the influence of other genetic or environmental factors.

Table 1: Summary of STK11 Mutation Types and Associated Phenotypes in PJS

| Mutation Type | Consequence | Associated Phenotype | References |

| Truncating (Nonsense, Frameshift) | Premature stop codon, truncated protein | Generally more severe: earlier onset of polyps and cancer. | [13][14][15] |

| Missense | Single amino acid substitution | Generally less severe: later onset of symptoms. | [13][15] |

| Large Deletions/Insertions | Loss of one or more exons | Variable, can be severe. | [1] |

| Splice-site | Aberrant mRNA splicing | Can lead to truncated or non-functional protein. | [1] |

Cancer Risk in Peutz-Jeghers Syndrome

Individuals with PJS have a significantly increased lifetime risk of developing various cancers, particularly of the gastrointestinal tract (esophagus, stomach, small intestine, colon, pancreas), breast, lung, ovaries, and testes.[13][16] The cumulative cancer risk is estimated to be as high as 93% by age 65.

Table 2: Estimated Cumulative Cancer Risks in PJS Patients by Age

| Cancer Site | By Age 40 | By Age 50 | By Age 60 | By Age 70 |

| All Cancers | 20% | 45% | 76% | 85% |

| Gastrointestinal | 11% | 28% | 57% | 66% |

| Breast (females) | 8% | 18% | 32% | 45% |

| Lung | <1% | 4% | 11% | 15% |

| Pancreatic | 1% | 5% | 11% | 17% |

Data adapted from multiple sources. Actual risks may vary.

Experimental Protocols for STK11 Research

Investigating the role of STK11 in PJS involves a range of molecular and cellular biology techniques. Below are outlines of key experimental protocols.

STK11 Mutation Analysis

Objective: To identify germline mutations in the STK11 gene from patient-derived DNA.

Methodology: DNA Sequencing

-

DNA Extraction: Isolate genomic DNA from peripheral blood leukocytes using a standard commercial kit.

-

PCR Amplification: Amplify all nine coding exons and flanking intronic regions of the STK11 gene using specific primer pairs.

-

Sanger Sequencing: Purify the PCR products and sequence them using a capillary sequencing platform.

-

Data Analysis: Align the sequencing data to the STK11 reference sequence to identify any nucleotide variations.

Methodology: Multiplex Ligation-dependent Probe Amplification (MLPA)

-

DNA Denaturation and Hybridization: Denature genomic DNA and hybridize it with a mixture of MLPA probes specific for each exon of the STK11 gene.

-

Ligation: Ligate the two parts of each hybridized probe with a thermostable ligase.

-

PCR Amplification: Amplify the ligated probes using universal primers.

-

Fragment Analysis: Separate the amplified products by capillary electrophoresis and analyze the peak heights to determine the copy number of each exon.

Functional Analysis of STK11 Variants

Objective: To assess the functional impact of identified STK11 variants.

Methodology: In Vitro Kinase Assay

-

Site-Directed Mutagenesis: Introduce the identified variant into a wild-type STK11 expression vector.

-

Protein Expression and Purification: Express and purify both wild-type and mutant STK11 proteins, along with STRAD and MO25, from a suitable expression system (e.g., HEK293 cells).

-

Kinase Assay: Incubate the purified STK11 complexes with a known substrate (e.g., a peptide containing the AMPK phosphorylation site) and radiolabeled ATP.

-

Analysis: Measure the incorporation of the radiolabel into the substrate to determine the kinase activity of the mutant STK11 compared to the wild-type.

Methodology: Cell-Based Signaling Assays

-

Cell Culture and Transfection: Culture cells that are null for endogenous STK11 (e.g., HeLa or A549 cells) and transfect them with expression vectors for wild-type or mutant STK11.

-

Western Blotting: Lyse the cells and perform Western blot analysis to assess the phosphorylation status of downstream targets of STK11, such as AMPK and its substrates (e.g., ACC). A decrease in the phosphorylation of these targets in cells expressing the mutant STK11 would indicate a loss of function.

Therapeutic Strategies Targeting the STK11 Pathway

The central role of the mTOR pathway in the pathogenesis of PJS has made it an attractive target for therapeutic intervention. Preclinical studies using mouse models of PJS have shown that mTOR inhibitors, such as rapamycin, can effectively suppress the development of gastrointestinal polyps.[17] This has led to clinical trials investigating the efficacy of mTOR inhibitors in PJS patients.

Conclusion

The STK11 gene is a critical tumor suppressor, and its germline inactivation is the primary cause of Peutz-Jeghers syndrome. The STK11 protein acts as a master kinase, regulating key cellular processes such as metabolism, growth, and polarity, primarily through the AMPK-mTOR signaling pathway. Understanding the molecular mechanisms by which STK11 mutations lead to the development of hamartomas and increase cancer risk is essential for the development of effective surveillance strategies and targeted therapies for individuals with PJS. Further research into the complex network of STK11-regulated pathways will undoubtedly uncover novel therapeutic targets for this debilitating syndrome.

References

- 1. Peutz-Jeghers syndrome with germline mutation of STK11 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. LKB1, a protein kinase regulating cell proliferation and polarity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The Tumor Suppressor Kinase LKB1: Metabolic Nexus [frontiersin.org]

- 5. A novel mutation in STK11 gene is associated with Peutz-Jeghers Syndrome in Indian patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The role of STK11/LKB1 in cancer biology: implications for ovarian tumorigenesis and progression [frontiersin.org]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Dysregulation of mTOR activity through LKB1 inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. STK11 Alterations in the Pan-Cancer Setting: Prognostic and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LKB1 tumor suppressor regulates AMP kinase/mTOR-independent cell growth and proliferation via the phosphorylation of Yap [scholarworks.indianapolis.iu.edu]

- 13. An exploration of genotype-phenotype link between Peutz-Jeghers syndrome and STK11: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

- 15. Genotype–phenotype correlations in Peutz-Jeghers syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 16. facingourrisk.org [facingourrisk.org]

- 17. Chemopreventive efficacy of rapamycin on Peutz–Jeghers syndrome in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of the LKB1 tumor suppressor

An In-depth Technical Guide on the Discovery and History of the LKB1 Tumor Suppressor

Introduction

Liver Kinase B1 (LKB1), also known as Serine/Threonine Kinase 11 (STK11), is a master tumor suppressor kinase that plays a pivotal role in the regulation of cellular metabolism, growth, and polarity.[1][2] Its discovery is a compelling narrative that begins with clinical observations of a rare hereditary cancer syndrome and culminates in the elucidation of a fundamental signaling pathway linking cellular energy status to cell proliferation.[3] Germline mutations in the LKB1 gene are the cause of Peutz-Jeghers Syndrome (PJS), an autosomal dominant disorder characterized by gastrointestinal hamartomatous polyps and an elevated risk for various cancers.[4][5] Beyond this rare syndrome, somatic inactivation of LKB1 is frequently observed in sporadic cancers, most notably in non-small cell lung cancer (NSCLC).[1][4] This guide provides a comprehensive overview of the key milestones in the discovery of LKB1, the experimental evidence establishing its tumor suppressor function, and the signaling pathways through which it exerts its effects.

The Journey of Discovery: From Clinical Syndrome to Gene Identification

The story of LKB1 is intrinsically linked to Peutz-Jeghers Syndrome. The initial clinical characterization of PJS was made by Dr. Jan Peutz in 1921, who described the association of intestinal polyposis with mucocutaneous pigmentation in a Dutch family.[5][6] In 1949, Dr. Harold Jeghers and colleagues provided a more definitive description of the syndrome, solidifying its status as a distinct inherited disorder.[5][7]

Decades later, the advent of molecular genetics enabled the search for the causative gene. In 1997, through linkage analysis and loss of heterozygosity studies, the PJS locus was mapped to chromosome 19p13.3.[7] This breakthrough paved the way for the identification of the gene itself. In 1998, two independent research groups, led by Hemminki and Jenne respectively, identified germline mutations in the STK11 gene in PJS patients, establishing it as the gene responsible for the syndrome.[5][8] The gene had been cloned a couple of years earlier in 1996 by Jun-ichi Nezu and named LKB1 (liver kinase B1) during a screen for novel kinases, though its connection to PJS was not yet known.[7] The majority of identified mutations were found within the kinase domain, suggesting that the loss of LKB1's catalytic activity was central to the disease's pathogenesis.[9][10]

Establishing LKB1 as a Tumor Suppressor

The identification of inactivating germline mutations in PJS was the first major piece of evidence for LKB1's role as a tumor suppressor.[8] The subsequent discovery of somatic LKB1 mutations in sporadic cancers solidified this role. LKB1 is now recognized as one of the most frequently mutated genes in lung adenocarcinoma.[1][11] Inactivating mutations are also found in cervical cancer, melanoma, and to a lesser extent, other malignancies.[4]

Data Presentation: LKB1 Alterations in Human Cancers

| Cancer Type | Frequency of LKB1 Alterations | Key Notes |

| Non-Small Cell Lung Cancer (NSCLC) | ||

| Lung Adenocarcinoma | 20-30% | Mutations are particularly frequent in this subtype.[1] |

| All NSCLC | ~13.5% | Includes adenocarcinoma, squamous, and large cell carcinomas. |

| Cervical Cancer | ~8.6% | One of the more common cancers with LKB1 inactivation.[4][8] |

| Melanoma | Frequently Mutated | Considered one of the key cancers with LKB1 alterations.[4] |

| Pancreatic Cancer | Infrequent | Germline mutations in PJS increase risk; somatic mutations are rare.[11][12] |

| Breast Cancer | Infrequent | LKB1 haploinsufficiency has been observed.[11] |

| Colorectal Cancer | Rare | Promoter methylation has been observed in some cell lines.[4] |

Table 1: Summary of LKB1 mutation frequencies across various cancer types based on available literature.

Key Experimental Evidence

A combination of mouse modeling, cell biology, and biochemical analysis was crucial in deciphering the function of LKB1.

Mouse Models: In Vivo Validation

Genetically engineered mouse models have been instrumental in understanding LKB1's function in vivo.

-

Lkb1 Knockout Mice : The generation of mice with a targeted deletion of the Lkb1 gene provided critical insights. Homozygous knockout (Lkb1-/-) resulted in embryonic lethality, indicating an essential role for Lkb1 in development.[11][13] Heterozygous mice (Lkb1+/-) were viable but developed gastrointestinal hamartomatous polyps, faithfully recapitulating a key feature of human PJS.[11][13]

-

Conditional Knockout Models : To bypass embryonic lethality and study tissue-specific functions, conditional Lkb1 knockout alleles (using the Cre-loxP system) were developed.[11] For example, muscle-specific knockout of Lkb1 led to the discovery of its role in regulating glucose metabolism and AMPK activation in response to exercise.[11][12]

-

Cancer Models : To study LKB1's role in sporadic cancer, mouse models were created that combined conditional Lkb1 deletion with the activation of known oncogenes, such as Kras. Mice with concurrent Kras activation and Lkb1 loss in the lung developed lung adenocarcinomas with dramatically increased tumor burden and a high metastatic potential compared to mice with only the Kras mutation.[4][14]

-

Gene Targeting : A targeting vector is constructed containing the Lkb1 gene with critical exons (e.g., 2 through 6) flanked by loxP sites ("floxed" allele). This vector is introduced into embryonic stem (ES) cells.

-

ES Cell Selection : ES cells that have undergone successful homologous recombination are selected for (e.g., using antibiotic resistance markers) and injected into blastocysts.

-

Chimeric Mouse Generation : The injected blastocysts are implanted into a surrogate mother, leading to the birth of chimeric mice. These mice are then bred to establish a germline transmission of the floxed Lkb1 allele.

-

Tissue-Specific Deletion : Mice carrying the floxed Lkb1 allele are crossed with mice that express Cre recombinase under the control of a tissue-specific promoter (e.g., MCK-Cre for muscle, Adeno-Cre for lung).

-

Recombination : In the tissues where Cre is expressed, it recognizes the loxP sites and excises the intervening DNA, leading to a tissue-specific knockout of the Lkb1 gene.[11][15] The phenotype is then analyzed in these mice compared to control littermates.

Cell Line Studies: Elucidating Cellular Functions

-

Re-expression Experiments : LKB1-deficient cancer cell lines, such as HeLa (cervical cancer) and A549 (lung cancer), have been invaluable tools. Reintroducing wild-type LKB1 into these cells was shown to suppress their growth, induce cell cycle arrest, and in some contexts, promote apoptosis, providing direct evidence of its tumor-suppressive functions.[3][16]

-

Kinase-Dead Mutants : Expressing a catalytically inactive ("kinase-dead") version of LKB1 in these cells failed to suppress growth, demonstrating that LKB1's kinase activity is essential for its tumor suppressor function.[10]

-

Substrate Identification : Overexpression of LKB1 in deficient cells allowed for the identification of downstream phosphorylation events, most notably the phosphorylation of the activation loop of AMPK.[3][11]

-

Vector Construction : The full-length cDNA for human LKB1 is cloned into a mammalian expression vector (e.g., pcDNA3 or a lentiviral vector). A control (empty) vector and a vector containing a kinase-dead LKB1 mutant are also prepared.

-

Transfection/Transduction : LKB1-deficient cells (e.g., A549) are cultured to ~70-80% confluency. The expression vectors are introduced into the cells using a suitable method like lipid-based transfection (e.g., Lipofectamine) or lentiviral transduction.

-

Selection and Verification : If the vector contains a selection marker (e.g., neomycin resistance), the cells are treated with the corresponding antibiotic to select for a stable population of cells expressing LKB1. Expression is confirmed by Western blotting for the LKB1 protein.

-

Functional Assays : The effects of LKB1 re-expression are assessed through various assays:

-

Proliferation Assay : Cell growth is measured over several days using methods like direct cell counting, MTT assay, or IncuCyte live-cell analysis.

-

Cell Cycle Analysis : Cells are stained with a DNA-binding dye (e.g., propidium iodide) and analyzed by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.

-

Apoptosis Assay : Apoptosis is measured using techniques like Annexin V staining or TUNEL assay.

-

Signaling Analysis : Cell lysates are analyzed by Western blotting to check the phosphorylation status of downstream targets like AMPK.

-

Biochemical Assays: Defining the Master Kinase

The definitive proof of LKB1's function came from in vitro biochemical studies.

-

Discovery of STRAD and MO25 : Early experiments showed that LKB1 expressed alone had very low kinase activity. The discovery of two regulatory binding partners, the pseudokinase STRAD and the scaffolding protein MO25, was a major breakthrough. It was found that LKB1 forms a heterotrimeric complex with STRAD and MO25, which is essential for its stability, cytoplasmic localization, and full catalytic activity.[17][18]

-

Direct Phosphorylation of AMPK : In vitro kinase assays using the purified, active LKB1/STRAD/MO25 complex and purified AMPK demonstrated that LKB1 directly phosphorylates a critical threonine residue (Thr172) in the activation loop of the AMPK catalytic α subunit.[3][11] This phosphorylation is the primary mechanism of AMPK activation.

-

Identification of the AMPK-Related Kinase Family : Further research revealed that LKB1 is a master kinase that phosphorylates and activates not just AMPK, but 12 other related kinases, now known as the AMPK-related kinases (ARKs), including the MARK and SIK families.[1][3]

-

Reagent Preparation :

-

LKB1 Enzyme : Purified, active human LKB1/STRADα/MO25α complex.

-

Substrate : A peptide substrate derived from the activation loop of an AMPK-related kinase (e.g., LKBtide, derived from NUAK2) or a full-length protein substrate like inactive AMPK.[19][20]

-

ATP Source : [γ-³³P]-ATP (radioactive) or non-radioactive ATP for detection with phospho-specific antibodies.

-

Kinase Buffer : A buffer containing MgCl₂, DTT, and other components to provide an optimal environment for the kinase reaction.

-

-

Reaction Setup : The kinase reaction is typically performed in a small volume (e.g., 25 µL). The purified LKB1 complex is incubated with the substrate in the kinase buffer.

-

Initiation and Incubation : The reaction is initiated by adding the ATP solution. The mixture is then incubated at 30°C for a set period (e.g., 20-30 minutes).

-

Termination : The reaction is stopped by adding EDTA or by spotting the reaction mixture onto a phosphocellulose paper (for peptide substrates).

-

Detection and Quantification :

-

Radiometric Assay : If [γ-³³P]-ATP is used, the phosphocellulose paper is washed to remove unincorporated ATP. The amount of incorporated ³³P into the substrate is then quantified using a scintillation counter. This provides a measure of LKB1 activity.[20]

-

Western Blot : If a full-length protein substrate and non-radioactive ATP are used, the reaction is stopped with SDS-PAGE loading buffer. The products are run on a gel, transferred to a membrane, and probed with a phospho-specific antibody that recognizes the phosphorylated substrate (e.g., anti-phospho-AMPK Thr172).

-

LKB1 Signaling Pathways

LKB1 sits at the apex of a crucial signaling network that governs cellular responses to energy stress and maintains cellular architecture.

The LKB1-AMPK-mTOR Pathway

This is the most well-characterized LKB1 signaling axis. Under conditions of energy stress (e.g., glucose deprivation, hypoxia), the cellular ratio of AMP to ATP increases. AMP binds to the AMPK γ subunit, causing a conformational change that makes AMPK a better substrate for LKB1.[11] LKB1 then phosphorylates AMPK at Thr172, leading to its full activation.[2] Activated AMPK works to restore energy homeostasis by:

-

Inhibiting Anabolic Processes : AMPK phosphorylates and activates TSC2 and RAPTOR, components of the mTORC1 complex, leading to the inhibition of mTORC1 signaling.[21] This suppresses energy-intensive processes like protein and lipid synthesis.

-

Promoting Catabolic Processes : AMPK stimulates ATP-generating pathways such as glycolysis and fatty acid oxidation.[5]

Loss of LKB1 breaks this critical link. LKB1-deficient cells are unable to activate AMPK in response to energy stress, leading to sustained mTORC1 activity and a metabolic shift that supports unabated cell growth and proliferation, even under nutrient-limiting conditions.[11][21]

Caption: The core LKB1-AMPK-mTORC1 signaling pathway.

LKB1 as a Master Kinase of ARKs

Beyond AMPK, LKB1 activates a family of 12 other related kinases (ARKs).[1][3] This highlights the broad impact of LKB1 on cellular physiology. These kinases include:

-

MARK (Microtubule Affinity Regulating Kinase) family : Involved in establishing and maintaining cell polarity.[2]

-

SIK (Salt-Inducible Kinase) family : Regulates transcription and metabolic processes.[2]

-

NUAK family : Implicated in cell adhesion and cell cycle control.[11]

-

BRSK (Brain-Specific Kinase) family : Important for neuronal polarity.[2]

The ability of LKB1 to regulate this diverse family of kinases explains its multitasking nature, connecting it to functions as varied as embryonic development, cell polarity, and metabolism.[3][11] The deregulation of these downstream kinases likely contributes to the phenotypes observed upon LKB1 loss.

Caption: LKB1 as a master kinase activating AMPK and AMPK-related kinases (ARKs).

Conclusion

The history of LKB1 research provides a classic example of how the study of a rare genetic disease can illuminate fundamental biological processes relevant to common human disorders. From the initial description of Peutz-Jeghers Syndrome to the identification of LKB1/STK11 and its subsequent characterization as a master kinase, our understanding has evolved dramatically. LKB1 is now firmly established as a critical tumor suppressor that links cellular energy sensing to the control of cell growth and polarity. The frequent inactivation of LKB1 in lung cancer and other malignancies has made its downstream pathways attractive targets for therapeutic intervention, and research continues to uncover new vulnerabilities in LKB1-deficient cancers.

References

- 1. Targeting LKB1 in cancer – exposing and exploiting vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LKB1 tumor suppressor: Therapeutic opportunities knock when LKB1 is inactivated - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. LKB1 as the ghostwriter of crypt history - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. The role of STK11/LKB1 in cancer biology: implications for ovarian tumorigenesis and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LKB1, the multitasking tumour suppressor kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Loss of LKB1 kinase activity in Peutz-Jeghers syndrome, and evidence for allelic and locus heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | The Tumor Suppressor Kinase LKB1: Metabolic Nexus [frontiersin.org]

- 12. academic.oup.com [academic.oup.com]

- 13. Role of Lkb1, the causative gene of Peutz–Jegher's syndrome, in embryogenesis and polyposis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. LKB1 inactivation dictates therapeutic response of non-small cell lung cancer to the metabolism drug phenformin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Skeletal Muscle-Selective Knockout of LKB1 Increases Insulin Sensitivity, Improves Glucose Homeostasis, and Decreases TRB3 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. LKB1 is a master kinase that activates 13 kinases of the AMPK subfamily, including MARK/PAR‐1 | The EMBO Journal [link.springer.com]

- 17. marignanilab.com [marignanilab.com]

- 18. LKB1-Dependent Signaling Pathways | Annual Reviews [annualreviews.org]

- 19. LKB1 is a master kinase that activates 13 kinases of the AMPK subfamily, including MARK/PAR-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. reactionbiology.com [reactionbiology.com]

- 21. Targeting the LKB1 Tumor Suppressor - PMC [pmc.ncbi.nlm.nih.gov]

LKB1 substrates and downstream effectors

An In-depth Technical Guide to LKB1 Substrates and Downstream Effectors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liver kinase B1 (LKB1), also known as serine/threonine kinase 11 (STK11), is a master tumor suppressor kinase that plays a pivotal role in integrating cellular metabolism, growth, and polarity.[1][2] Encoded by the STK11 gene, LKB1 is frequently inactivated in a variety of human cancers, including non-small cell lung cancer (NSCLC), cervical cancer, and melanoma, making it a critical subject of study for therapeutic development.[3][4] This technical guide provides a comprehensive overview of the LKB1 signaling network, detailing its primary substrates and the key downstream effector pathways that mediate its tumor-suppressive functions. We present quantitative data in structured tables, detailed experimental methodologies for key assays, and clear visual diagrams of the signaling cascades to facilitate a deeper understanding for researchers and drug development professionals.

LKB1 Activation and Core Function

LKB1 is a serine/threonine kinase that, unlike many other kinases, is not typically activated by phosphorylation of its own activation loop.[5] Instead, its catalytic activity is allosterically activated through the formation of a heterotrimeric complex with two regulatory subunits: the pseudokinase STE-20-related kinase adaptor (STRAD) and the scaffolding protein Mouse protein 25 (MO25).[5][6] This complex formation is crucial for LKB1's stability and cytoplasmic localization, allowing it to phosphorylate and activate its downstream targets.[1][7]

The primary function of the LKB1-STRAD-MO25 complex is to act as a master upstream kinase for a family of 14 AMP-activated protein kinase (AMPK)-related kinases (AMPKRs).[6][8] LKB1 directly phosphorylates a conserved threonine residue within the T-loop (activation loop) of these 14 kinases, leading to their activation.[9][10] Through this mechanism, LKB1 orchestrates a wide array of cellular processes, from metabolic regulation and cell growth control to the establishment and maintenance of cell polarity.[11][12]

LKB1 Substrates: The AMPK-Related Kinase Family

LKB1 is the master upstream kinase for 13 of the 14 members of the AMPK-related kinase (ARK) family.[2][13] The sole exception is MELK, which is not activated by LKB1.[9] These kinases share homology within their catalytic domains and are all activated by LKB1-mediated phosphorylation of a conserved threonine in their activation T-loop.[10]

Table 1: LKB1 Substrates - The AMPK-Related Kinase (ARK) Family

| Kinase Family | Members | Primary Functions |

|---|---|---|

| AMPK | AMPKα1, AMPKα2 | Central energy sensor, metabolic regulation, growth control.[8] |

| MARK | MARK1, MARK2, MARK3, MARK4 | Cell polarity, microtubule dynamics, neuronal development.[12] |

| SIK | SIK1, SIK2, SIK3 | Transcriptional regulation, gluconeogenesis, lipogenesis.[2] |

| BRSK | BRSK1 (SAD-B), BRSK2 (SAD-A) | Neuronal polarity and axon specification.[13] |

| NUAK | NUAK1 (ARK5), NUAK2 (SNARK) | Cell adhesion, migration, survival under stress.[9][14] |

| SNRK | SNRK | Glucose and lipid metabolism.[5] |

| QIK, QSK | QIK (SIK2), QSK (SIK3) | Note: Often classified within the SIK family. |

| MELK | MELK | Cell cycle control (Not an LKB1 substrate).[9] |

Key Downstream Signaling Pathways

The diverse biological functions of LKB1 are executed by its downstream kinase substrates. The most extensively studied of these is the LKB1-AMPK axis, which is central to energy homeostasis and tumor suppression.

The LKB1-AMPK Pathway: A Nexus of Metabolism and Growth

AMPK is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[2] It functions as a critical cellular energy sensor.[1] Under conditions of energy stress (e.g., a high AMP:ATP ratio), LKB1 phosphorylates and activates AMPK.[1][7] Activated AMPK then phosphorylates a multitude of downstream targets to restore energy balance by switching off anabolic (ATP-consuming) pathways and activating catabolic (ATP-producing) pathways.[1]

Key Downstream Effectors of AMPK:

-

Metabolic Regulation:

-

Inhibition of Anabolism: AMPK phosphorylates and inhibits key enzymes in biosynthetic pathways. It phosphorylates Acetyl-CoA Carboxylase (ACC1 and ACC2) to block fatty acid synthesis and 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) to inhibit cholesterol synthesis.[2][15]

-

Activation of Catabolism: AMPK promotes ATP production by phosphorylating and activating 6-phosphofructo-2-kinase (PFK2), which stimulates glycolysis.[8] It also initiates autophagy through the direct phosphorylation of ULK1 and promotes the transcription of autophagy-related genes via the FOXO transcription factor.[1]

-

-

Growth Control via mTORC1: A critical tumor-suppressive function of the LKB1-AMPK axis is the inhibition of the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and proliferation.[8] AMPK directly phosphorylates two components of the mTORC1 pathway: Tuberous Sclerosis Complex 2 (TSC2) and the regulatory associated protein of mTOR (Raptor).[8] Phosphorylation of TSC2 enhances its GAP activity towards the small GTPase Rheb, an mTORC1 activator, while phosphorylation of Raptor directly inhibits mTORC1 kinase activity. In LKB1-deficient tumors, this brake on mTORC1 is lost, leading to uncontrolled cell growth.[1][3]

-

Regulation of Transcription: AMPK can phosphorylate and regulate transcription factors and co-activators, such as the CREB-regulated transcription co-activator (CRTC) family and Class IIa histone deacetylases (HDACs), leading to their cytoplasmic sequestration and inactivation.[8] This impacts gene expression programs related to metabolism and proliferation.

Table 2: Key Downstream Effectors of the LKB1-AMPK Pathway

| Effector | Function | Consequence of Phosphorylation by AMPK |

|---|---|---|

| TSC2 | mTORC1 inhibitor | Activation, leading to mTORC1 inhibition.[8] |

| Raptor | mTORC1 component | Direct inhibition of mTORC1 activity.[8] |

| ACC1/2 | Fatty acid synthesis | Inhibition, halting lipid biosynthesis.[2] |

| HMG-CoA Reductase | Cholesterol synthesis | Inhibition, halting sterol biosynthesis.[2] |

| ULK1 | Autophagy initiation | Activation, promoting autophagy.[1] |

| FOXO | Transcription factor | Activation, promoting transcription of autophagy genes.[1] |

| p53 | Tumor suppressor | Activation, can lead to cell cycle arrest or apoptosis.[8] |

| CRTCs | CREB co-activators | Inactivation via cytoplasmic sequestration.[8] |

Non-AMPK Pathways: Cell Polarity and Beyond

While the AMPK pathway is dominant, other LKB1 substrates mediate distinct and critical cellular functions.

-

MARK Kinases and Cell Polarity: The four Microtubule Affinity Regulating Kinases (MARK1-4) are key LKB1 effectors in establishing cell polarity.[12][16] LKB1 phosphorylates and activates MARKs, which in turn phosphorylate microtubule-associated proteins (MAPs), including Tau.[8] This phosphorylation leads to increased dynamic instability of microtubules, a process essential for cytoskeletal remodeling during cell migration and the establishment of epithelial cell polarity (e.g., apical-basal polarity).[8][16] Loss of LKB1 disrupts this pathway, leading to defects in cell polarity, which is a hallmark of epithelial-mesenchymal transition (EMT) and cancer metastasis.[16][17]

-

SIK Kinases and Transcriptional Control: The Salt-Inducible Kinases (SIK1-3) are activated by LKB1 and act as important regulators of transcription.[2] They phosphorylate and inactivate the CRTC family of transcriptional co-activators for the transcription factor CREB.[1] This LKB1-SIK-CRTC axis plays a role in suppressing gluconeogenesis in the liver and regulating lipogenesis.[1]

Quantitative Analysis of LKB1 Activity

Kinetic analysis of LKB1 activity on peptide substrates derived from the T-loop of its targets provides quantitative insights into substrate preference. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of Vmax, indicating binding affinity (a lower Km suggests higher affinity). The maximal velocity (Vmax) represents the maximum rate of the reaction.

Table 3: Kinetic Parameters of LKB1 Phosphorylation of T-loop Peptides

| Peptide Substrate (Source) | Sequence | Km (µM) | Vmax (U/mg) |

|---|---|---|---|

| NUAK2 | LSNLYHQ GKFLQ TFCGSPLYRRR | 150 | 1200 |

| AMPKα1 | LSNLYHQ GKFLQ TFCGSPLYRRR | 1400 | 800 |

| BRSK2 | LSNLYHQ GKFLQ TFCGSPLYRRR | 200 | 1000 |

| SIK | LSNLYHQ GKFLQ TFCGSPLYRRR | 400 | 900 |

| MARK3 | LSNLYHQ GKFLQ TFCGSPLYRRR | 500 | 700 |

| MELK | LSNLYHQ GKFLQ TFCGSPLYRRR | >2000 | 100 |

Note: Data are representative values compiled from literature to illustrate relative substrate preferences.[10][18] The peptide sequence shown is a generic example; specific sequences vary for each kinase but center on the conserved T-loop threonine.[19] One unit (U) is defined as 1 nmol of peptide phosphorylated per minute.

Experimental Protocols

In Vitro LKB1 Kinase Assay (Radiometric)

This protocol outlines a method for measuring the kinase activity of the purified LKB1 complex on a peptide substrate.

Objective: To quantify the phosphorylation of a target peptide by the LKB1/STRAD/MO25 complex.

Materials:

-

Purified, active LKB1/STRADα/MO25α complex.

-

Peptide substrate (e.g., NUAK2 T-loop peptide with C-terminal arginine residues for binding to P81 paper).[18]

-

Kinase Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT.

-

[γ-³²P]ATP or [γ-³³P]ATP (10 Ci/mmol).

-

100 µM unlabeled ATP.

-

P81 phosphocellulose paper.

-

75 mM phosphoric acid.

-

Scintillation counter and vials.

Procedure:

-

Prepare Master Mix: For each reaction, prepare a master mix containing Kinase Assay Buffer, the desired final concentration of peptide substrate (e.g., 200 µM), and ATP. The ATP mix should consist of unlabeled ATP and [γ-³²P]ATP to achieve a final concentration of 10-100 µM and a specific activity of ~500 cpm/pmol.

-

Initiate Reaction: Add the purified LKB1 complex to the master mix to start the reaction. Typical reaction volumes are 25-50 µL. Incubate at 30°C for 10-20 minutes, ensuring the reaction is within the linear range.

-

Stop Reaction: Terminate the reaction by spotting 20 µL of the reaction mixture onto a 2 cm x 2 cm square of P81 phosphocellulose paper.

-

Wash: Immediately immerse the P81 papers in a beaker of 75 mM phosphoric acid. Wash four times for 5-10 minutes each with gentle stirring to remove unincorporated [γ-³²P]ATP. Perform a final brief wash with acetone to dry the papers.

-

Quantify: Place the dried P81 paper into a scintillation vial, add scintillant, and measure the incorporated radioactivity using a scintillation counter.

-

Calculate Activity: Convert the measured counts per minute (cpm) into pmol of phosphate incorporated using the specific activity of the ATP mix. Express kinase activity as pmol/min/µg of enzyme.

Identifying LKB1 Substrates via Quantitative Phosphoproteomics

This workflow describes a general approach to identify novel LKB1 substrates in a cellular context.

Objective: To identify proteins whose phosphorylation status is dependent on LKB1 activity.

Workflow:

-

Cell Culture: Use isogenic cell lines that are either LKB1-proficient (wild-type) or LKB1-deficient (e.g., via CRISPR/Cas9 knockout). A549 (LKB1-null) and HeLa (LKB1-null) are common models where LKB1 can be re-expressed.[14][20]

-

Stimulation: Treat cells with a stimulus known to activate the LKB1 pathway, such as energy stress induced by glucose deprivation or pharmacological agents like phenformin or AICAR.

-

Protein Extraction and Digestion: Lyse the cells, extract proteins, and perform in-solution or in-gel digestion (typically with trypsin) to generate peptides.

-

Phosphopeptide Enrichment: Because phosphopeptides are low in abundance, an enrichment step is critical. Common methods include Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC). For AMPK-related kinase substrates, antibodies that recognize the specific phosphorylation motif can be used for enrichment.[21]

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use specialized software (e.g., MaxQuant) to identify and quantify the phosphopeptides. Compare the abundance of specific phosphosites between LKB1-proficient and LKB1-deficient cells.

-

Validation: Candidate substrates identified in the screen must be validated using orthogonal methods, such as generating phospho-specific antibodies and performing Western blots, or by conducting in vitro kinase assays with the purified candidate protein and LKB1.

Conclusion and Therapeutic Outlook

LKB1 is a master regulatory kinase that sits at the apex of a signaling network crucial for maintaining cellular homeostasis. Its role as a tumor suppressor is primarily mediated through its direct phosphorylation and activation of the 14 AMPK-related kinases. The LKB1-AMPK axis, in particular, represents a critical checkpoint that links cellular energy status to growth control, effectively suppressing proliferation when resources are scarce. Other downstream pathways, such as the LKB1-MARK axis, are vital for maintaining cell polarity, the loss of which contributes to cancer metastasis.

For drug development professionals, the LKB1 pathway presents numerous opportunities. In LKB1-deficient tumors, the loss of this critical metabolic checkpoint creates specific vulnerabilities. For instance, the resulting upregulation of mTORC1 signaling suggests sensitivity to mTOR inhibitors, while the altered metabolic state may create dependencies on specific nutrient pathways that can be targeted.[1][22] Furthermore, understanding the specific downstream effectors that are dysregulated in LKB1-mutant cancers can guide the development of targeted, synthetic lethal therapeutic strategies. A thorough comprehension of LKB1 substrates and effectors is therefore indispensable for exploiting the therapeutic potential of this key tumor suppressor pathway.

References

- 1. Frontiers | The Tumor Suppressor Kinase LKB1: Metabolic Nexus [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. pnas.org [pnas.org]

- 4. LKB1 tumor suppressor: Therapeutic opportunities knock when LKB1 is inactivated - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LKB1 biology: assessing the therapeutic relevancy of LKB1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LKB1-Dependent Signaling Pathways | Annual Reviews [annualreviews.org]

- 7. pnas.org [pnas.org]

- 8. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The regulation and function of mammalian AMPK-related kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. LKB1 is a master kinase that activates 13 kinases of the AMPK subfamily, including MARK/PAR-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. academic.oup.com [academic.oup.com]

- 13. The LKB1 complex-AMPK pathway: the tree that hides the forest - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DSpace [helda.helsinki.fi]

- 15. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Loss of LKB1 disrupts breast epithelial cell polarity and promotes breast cancer metastasis and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. researchgate.net [researchgate.net]

- 19. reactionbiology.com [reactionbiology.com]

- 20. LKB1 is a master kinase that activates 13 kinases of the AMPK subfamily, including MARK/PAR‐1 | The EMBO Journal [link.springer.com]

- 21. A quantitative phosphoproteomics screen to identify critical targets of the LKB1 tumor suppressor reveals GAP proteins for Ras superfamily GTPases as novel substrates of AMPK family kinases [escholarship.org]

- 22. LKB1/AMPK Pathway and Drug Response in Cancer: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the LKB1-AMPK Interaction: Core Mechanisms and Experimental Approaches

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serine/threonine kinase LKB1 and the AMP-activated protein kinase (AMPK) are central players in a crucial signaling pathway that governs cellular metabolism, growth, and polarity.[1] LKB1, a tumor suppressor frequently mutated in various cancers, acts as a master upstream kinase that directly phosphorylates and activates AMPK, a key sensor of cellular energy status.[2][3] This guide provides a comprehensive technical overview of the core interaction between LKB1 and AMPK, detailing the molecular mechanisms, downstream signaling events, and key experimental protocols for studying this critical cellular axis.

The Core Signaling Pathway: LKB1 Activation and AMPK Phosphorylation

The activation of AMPK by LKB1 is a tightly regulated process involving a multi-protein complex. LKB1 itself is constitutively active but requires interaction with two accessory proteins, STRAD (STE20-related adaptor) and MO25, to form a stable and active heterotrimeric complex.[4][5] This complex formation is essential for the proper cellular localization and kinase activity of LKB1.[5][6]

Key steps in the activation cascade:

-

LKB1-STRAD-MO25 Complex Formation: LKB1, the pseudokinase STRAD, and the scaffolding protein MO25 assemble into a 1:1:1 stoichiometric complex.[4] STRAD binds directly to the LKB1 kinase domain, inducing a conformational change that enhances its catalytic activity. MO25 stabilizes the LKB1-STRAD interaction.[4]

-

AMPK Activation by Phosphorylation: Under conditions of cellular stress that lead to an increase in the AMP:ATP ratio, the active LKB1 complex directly phosphorylates the α-catalytic subunit of AMPK at a critical threonine residue, Thr-172, within its activation loop.[2][7] This phosphorylation event is the primary mechanism of AMPK activation by LKB1.

Upon activation, AMPK acts as a metabolic fulcrum, initiating a cascade of downstream signaling events to restore cellular energy homeostasis.

Downstream Signaling of the LKB1-AMPK Axis

Activated AMPK orchestrates a comprehensive cellular response to energy stress by phosphorylating a multitude of downstream targets. These actions collectively lead to the inhibition of anabolic (energy-consuming) pathways and the activation of catabolic (energy-producing) pathways.

A primary and well-characterized downstream target of AMPK is the mTORC1 signaling pathway , a central regulator of cell growth and proliferation.[3] AMPK inhibits mTORC1 activity through two principal mechanisms:

-

Phosphorylation of TSC2: AMPK directly phosphorylates the tuberous sclerosis complex 2 (TSC2), which in turn inhibits the small GTPase Rheb, a potent activator of mTORC1.[3]

-

Phosphorylation of Raptor: AMPK also directly phosphorylates Raptor, a regulatory component of the mTORC1 complex, leading to the suppression of mTORC1 kinase activity.[3]

Beyond mTORC1, the LKB1-AMPK pathway influences a wide array of cellular processes, including:

-

Cell Polarity: LKB1 and AMPK play conserved roles in establishing and maintaining cell polarity.[3]

-

Autophagy: By inhibiting mTORC1, a negative regulator of autophagy, the LKB1-AMPK pathway promotes the initiation of this cellular recycling process.[8]

-

Metabolic Reprogramming: AMPK activation leads to the phosphorylation and regulation of key metabolic enzymes involved in glucose and lipid metabolism.[3]

Quantitative Data on LKB1-AMPK Interaction

The following tables summarize key quantitative data related to the LKB1-AMPK interaction and subsequent AMPK activation.

| Parameter | Value | Reference(s) |

| LKB1-STRAD-MO25 Stoichiometry | 1:1:1 | [4] |

| AMPK Activation by LKB1 | >50-fold to >100-fold increase in activity | [9][10] |

| Parameter | Value | Reference(s) |

| SAMS Peptide (AMPK Substrate) | HMRSAMSGLHLVKRR | [11] |

| Michaelis Constant (Km) for ATP (AMPK) | ~25.27 µM - 26.04 µM | [12] |

| Michaelis Constant (Km) for SAMS peptide (AMPK) | ~15.68 µM - 26.67 µM | [12] |

Experimental Protocols

Co-Immunoprecipitation of LKB1 and AMPK

This protocol describes the co-immunoprecipitation of LKB1 and AMPK from cell lysates to demonstrate their physical interaction.

Materials:

-

Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate, and protease inhibitor cocktail.

-

Wash Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% NP-40.

-

Elution Buffer: 0.1 M Glycine-HCl (pH 2.5).

-

Neutralization Buffer: 1 M Tris-HCl (pH 8.5).

-

Anti-LKB1 antibody

-

Anti-AMPKα antibody

-

Protein A/G agarose beads

-

Control IgG antibody

Procedure:

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS.

-

Lyse cells in ice-cold Cell Lysis Buffer for 30 minutes on ice with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant to a new pre-chilled tube.

-

-

Pre-clearing the Lysate:

-

Add 20 µL of Protein A/G agarose bead slurry to 1 mg of cell lysate.

-

Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add 1-2 µg of anti-LKB1 antibody (or anti-AMPKα antibody) to the pre-cleared lysate. As a negative control, add a corresponding amount of control IgG to a separate aliquot of lysate.

-

Incubate overnight at 4°C with gentle rotation.

-

Add 30 µL of Protein A/G agarose bead slurry and incubate for 2-4 hours at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

-

Discard the supernatant and wash the beads three times with 1 mL of ice-cold Wash Buffer.

-

-

Elution:

-

Elute the protein complexes by adding 50 µL of Elution Buffer and incubating for 5 minutes at room temperature.

-

Pellet the beads and transfer the supernatant containing the eluted proteins to a new tube.

-

Neutralize the eluate by adding 5 µL of Neutralization Buffer.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using anti-AMPKα and anti-LKB1 antibodies to detect the co-immunoprecipitated proteins.[13]

-

In Vitro Kinase Assay for LKB1-mediated AMPK Activation

This protocol details an in vitro kinase assay to measure the activation of AMPK by the LKB1 complex using a radioactive [γ-³²P]ATP-based method with the SAMS peptide as a substrate.[11]

Materials:

-

Active LKB1-STRAD-MO25 complex

-

Recombinant AMPK heterotrimer

-

Kinase Assay Buffer: 20 mM HEPES-NaOH (pH 7.0), 0.4 mM DTT, 0.01% Brij-35.[11]

-

SAMS peptide (HMRSAMSGLHLVKRR) solution (~80 µM stock).[11]

-

[γ-³²P]ATP mixture (1 µCi/µL) containing 75 mM MgCl₂ and 500 µM unlabeled ATP.[11]

-

0.75% Phosphoric acid

-

Acetone

-

P81 phosphocellulose paper

-

Scintillation cocktail and counter

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture by adding:

-

10 µL Kinase Assay Buffer

-

Recombinant active LKB1-STRAD-MO25 complex

-

Recombinant AMPK

-

-

Incubate for 10 minutes at 30°C to allow LKB1 to phosphorylate AMPK.

-

-

AMPK Activity Assay:

-

Termination and Washing:

-

Quantification:

-

Transfer the dried paper square to a scintillation vial.

-

Add 5 mL of scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

-

Compare the counts per minute (CPM) of the samples with a negative control reaction lacking AMPK to determine the specific activity.

-

Visualizations

Signaling Pathways and Workflows

Caption: LKB1-AMPK signaling pathway.

Caption: Co-Immunoprecipitation workflow.

Caption: In Vitro Kinase Assay workflow.

Conclusion

The LKB1-AMPK signaling pathway represents a critical node in the regulation of cellular energy homeostasis and is a key area of interest for both basic research and therapeutic development. Understanding the intricate molecular details of this interaction, coupled with robust experimental methodologies, is paramount for advancing our knowledge and for the rational design of novel drugs targeting metabolic diseases and cancer. This guide provides a foundational framework for researchers and professionals engaged in the study of this vital signaling cascade.

References

- 1. Post-translational modifiers of liver kinase B1/serine/threonine kinase 11 in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The tumor suppressor LKB1 kinase directly activates AMP-activated kinase and regulates apoptosis in response to energy stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure of the LKB1-STRAD-MO25 complex reveals an allosteric mechanism of kinase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MO25α/β interact with STRADα/β enhancing their ability to bind, activate and localize LKB1 in the cytoplasm | The EMBO Journal [link.springer.com]

- 6. Posttranslational regulation of liver kinase B1 in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. LKB1 biology: assessing the therapeutic relevancy of LKB1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LKB1 is a master kinase that activates 13 kinases of the AMPK subfamily, including MARK/PAR‐1 | The EMBO Journal [link.springer.com]

- 10. LKB1 is a master kinase that activates 13 kinases of the AMPK subfamily, including MARK/PAR-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. biorxiv.org [biorxiv.org]

- 13. Linear ubiquitination of LKB1 activates AMPK pathway to inhibit NLRP3 inflammasome response and reduce chondrocyte pyroptosis in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

The Structure and Domains of LKB1: A Technical Guide for Researchers

An In-depth Examination of the LKB1 Protein for Researchers, Scientists, and Drug Development Professionals

Introduction

Liver Kinase B1 (LKB1), also known as Serine/Threonine Kinase 11 (STK11), is a master tumor suppressor kinase pivotal in the regulation of cellular metabolism, proliferation, and polarity. Encoded by the STK11 gene, mutations in LKB1 are linked to Peutz-Jeghers syndrome, a hereditary disorder characterized by an increased risk for various cancers. LKB1 functions as a primary upstream kinase for AMP-activated protein kinase (AMPK) and 12 other AMPK-related kinases, placing it at the heart of a signaling network that governs cellular energy homeostasis. This technical guide provides a comprehensive overview of the LKB1 protein's structure, its distinct functional domains, and the experimental methodologies used to investigate its biological roles.

LKB1 Protein Architecture

The human LKB1 protein is a 433-amino acid serine/threonine kinase with a modular structure that dictates its function and regulation.[1] It is organized into three principal domains: an N-terminal regulatory domain, a central catalytic kinase domain, and a C-terminal regulatory domain.[2] The full-length protein has a molecular weight of approximately 50-54 kDa.[3]

N-Terminal Domain (NTD)

The N-terminal domain of LKB1 is a largely unstructured region that contains a critical nuclear localization signal (NLS). This basic motif, PRRKRA, is essential for the import of LKB1 into the nucleus, a key aspect of its subcellular localization and function.[4]

Kinase Domain (KD)

The central kinase domain is the catalytic core of LKB1, responsible for its phosphotransferase activity. This domain shares the conserved bilobal structure of other protein kinases.[5] The majority of cancer-associated mutations in LKB1 are found within this domain, typically leading to a loss of its kinase activity and, consequently, its tumor-suppressive functions.

C-Terminal Domain (CTD)

The C-terminal domain of LKB1 is a regulatory region that contains several sites for post-translational modifications, most notably a farnesylation motif (a CAAX box). This lipid modification is crucial for LKB1's localization to the plasma membrane and its role in cell polarity.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for the human LKB1 protein and its kinase activity.

Table 1: LKB1 Protein Domain and Splice Variant Characteristics

| Feature | Description | Reference |

| Full-Length Protein (LKB1L) | 433 amino acids | [1] |

| ~52 kDa | [1] | |

| Short Splice Variant (LKB1S) | 404 amino acids | [7] |

| ~48 kDa | [7] | |

| N-Terminal Domain (NTD) | Residues 1-43 | [4] |

| ~4.9 kDa | Calculated | |

| Kinase Domain (KD) | Residues 44-309 | [7] |

| ~30.7 kDa | Calculated | |

| C-Terminal Domain (CTD) | Residues 310-433 | [7] |

| ~14.1 kDa | Calculated | |

| Nuclear Localization Signal (NLS) | Residues 38-43 (PRRKRA) | [4] |

Table 2: Kinetic Parameters of LKB1 Kinase Activity

The kinase activity of the LKB1-STRAD-MO25 complex has been characterized using various peptide substrates derived from the activation loop (T-loop) of its downstream targets.

| Peptide Substrate (from) | Km (µM) | Vmax (units/mg) | Reference |

| NUAK2 | 150 | 1200 | [8] |

| AMPKα1 | 1400 | 800 | [8] |

| BRSK2 | 200 | 1200 | [8] |

| QIK | 250 | 1100 | [8] |

| SIK | 250 | 1000 | [8] |

| MARK1 | 300 | 1100 | [8] |

| QSK | 400 | 1000 | [8] |

| BRSK1 | 500 | 1100 | [8] |

| MARK2 | 700 | 1000 | [8] |

| MARK3 | 800 | 800 | [8] |

| MARK4 | 1000 | 900 | [8] |

| MELK | > 2000 | < 100 | [8] |

Key Signaling Pathway: LKB1-AMPK Axis

LKB1's best-characterized role is the activation of AMPK in response to energetic stress. This is achieved through the formation of a heterotrimeric complex with the pseudokinase STRAD and the scaffolding protein MO25. This complex phosphorylates AMPK on threonine 172 (Thr172) within its activation loop, leading to its activation.[9] Activated AMPK then phosphorylates a multitude of downstream targets to restore cellular energy homeostasis.

Figure 1. LKB1 activation and downstream signaling to AMPK.

Experimental Protocols

Co-Immunoprecipitation of LKB1 and STRAD

This protocol describes the co-immunoprecipitation of LKB1 and its binding partner STRAD from cell lysates.

Materials:

-

Cell lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

-

Anti-LKB1 antibody (for immunoprecipitation)

-

Anti-STRAD antibody (for western blot detection)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., cell lysis buffer or PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 2x Laemmli sample buffer)

Procedure:

-

Cell Lysis: Harvest cells and lyse in ice-cold lysis buffer.

-

Clarification: Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Pre-clearing (Optional): Incubate the lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Add the anti-LKB1 antibody to the pre-cleared lysate and incubate with gentle rotation to allow for the formation of antibody-antigen complexes.

-

Capture: Add protein A/G beads to the lysate and incubate to capture the antibody-antigen complexes.

-

Washing: Pellet the beads and wash several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by resuspending in elution buffer and heating.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and western blotting using an anti-STRAD antibody.

Figure 2. Experimental workflow for LKB1-STRAD co-immunoprecipitation.

Western Blotting for LKB1 Detection